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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for measuring the ATPase activity of the

Chaperonin Containing TCP-1 (CCT1) complex, also known as TRiC. The CCT complex is a

crucial molecular chaperone in eukaryotic cells, responsible for folding essential proteins such

as actin and tubulin.[1] Its function is intrinsically linked to its ability to hydrolyze ATP. Therefore,

assays measuring its ATPase activity are vital for functional studies and for the screening of

potential therapeutic modulators.

Data Presentation
The ATPase activity of the CCT complex can be influenced by various factors, including

temperature, the presence of substrates, and mutations within its subunits. Below is a summary

of quantitative data from published studies.
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Parameter Value Conditions Reference

Specific Activity
1.21 ATP molecules /

CCT complex / min

Purified CCT complex,

measured using a

Malachite Green

assay.

[1]

kcat (catalytic rate)
Varies by subunit and

mutation

Measured at a

saturating ATP

concentration of 400

μM. For example, a

D89E mutation in the

CCT6 subunit affects

the catalytic rate.

Km for ATP In the µM range

The high affinity of V-

ATPase for ATP, with

a Km in the µM range,

is a known

characteristic.

Signaling Pathway
The CCT complex is involved in various cellular processes, including the regulation of signaling

pathways. One such pathway is the Target of Rapamycin Complex 1 (TORC1) pathway, which

is a central regulator of cell growth and metabolism. The CCT complex is essential for the

proper folding and function of components within the TORC1 pathway.
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CCT1's role in the TORC1 signaling pathway.

Experimental Protocols
Purification of the CCT Complex
A crucial prerequisite for an accurate ATPase assay is the purity of the CCT complex. A

recommended method involves affinity chromatography.

Materials:

Cell lysate from a suitable source (e.g., yeast, mammalian cells)

ATP-Sepharose affinity column

Wash Buffer: 20 mM HEPES-KOH (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

Elution Buffer: Wash Buffer containing 5 mM ATP

Procedure:
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Clarify the cell lysate by centrifugation to remove insoluble material.

Load the clarified lysate onto a pre-equilibrated ATP-Sepharose column.

Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

Elute the CCT complex from the column using the Elution Buffer.

Collect the fractions and analyze for the presence of the CCT complex using SDS-PAGE and

Western blotting with antibodies against CCT subunits.

Pool the fractions containing the purified CCT complex and dialyze against a suitable storage

buffer (e.g., Wash Buffer without ATP).

Determine the protein concentration of the purified CCT complex using a standard method

like the Bradford assay.

Malachite Green ATPase Activity Assay
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP

hydrolysis. The Pi forms a colored complex with malachite green and molybdate, which can be

quantified spectrophotometrically.

Materials:

Purified CCT complex

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 3 mM MgCl₂, 30 mM β-mercaptoethanol

ATP solution (10 mM stock)

Malachite Green Reagent: Prepare as per manufacturer's instructions or as a solution of

malachite green hydrochloride and ammonium molybdate in sulfuric acid.

Phosphate Standard (e.g., KH₂PO₄) for standard curve

96-well microplate

Microplate reader
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Procedure:

Preparation

Incubation

Detection

Data Analysis
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Workflow for the Malachite Green ATPase assay.

Detailed Steps:

Prepare Phosphate Standard Curve:

Prepare a series of dilutions of the Phosphate Standard in Assay Buffer in a 96-well plate.

Typical concentrations range from 0 to 50 µM.

Add the Malachite Green Reagent to each well, incubate for 15-20 minutes at room

temperature for color development, and measure the absorbance at approximately 620

nm.

Plot the absorbance values against the known phosphate concentrations to generate a

standard curve.

Set up the ATPase Reaction:

In a separate 96-well plate, add the Assay Buffer.

Add the purified CCT complex to the desired final concentration (e.g., 0.1-1 µM). Include a

"no enzyme" control with only Assay Buffer.

To initiate the reaction, add ATP to a final concentration of 1 mM. The final reaction volume

is typically 50-100 µL.

Incubation:

Incubate the reaction plate at 37°C for a set period (e.g., 30-60 minutes). The incubation

time should be optimized to ensure the reaction is in the linear range.

Stop Reaction and Color Development:

Stop the reaction by adding the Malachite Green Reagent. This reagent is typically acidic,

which will denature the enzyme and stop the reaction.

Incubate at room temperature for 15-20 minutes to allow for color development.
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Measure Absorbance:

Measure the absorbance of each well at approximately 620 nm using a microplate reader.

Data Analysis:

Subtract the absorbance of the "no enzyme" control from the absorbance of the samples

containing the CCT complex.

Use the standard curve to determine the concentration of phosphate released in each

sample.

Calculate the specific ATPase activity as nmol of Pi released per minute per mg of CCT

complex.

Troubleshooting
High Background: Ensure all glassware and plasticware are thoroughly rinsed to remove any

phosphate-containing detergents.

Low Signal: The enzyme concentration may be too low, or the incubation time too short.

Optimize these parameters. The enzyme may also be inactive; check the purification and

storage conditions.

Precipitation upon adding Malachite Green Reagent: This can occur if the protein

concentration is too high. Dilute the sample before adding the reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Measuring CCT1
ATPase Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192471#protocol-for-measuring-cct1-atpase-
activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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